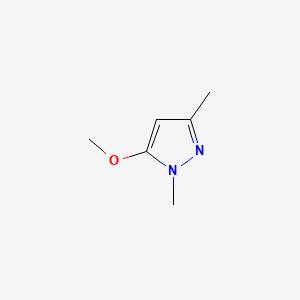

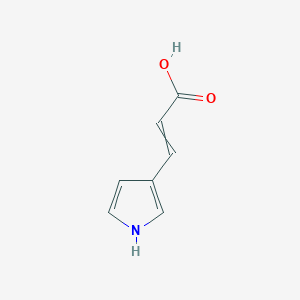

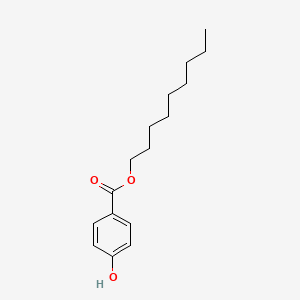

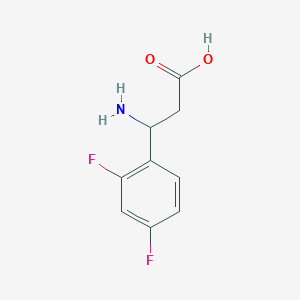

![molecular formula C12H17N3O2 B1269141 N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide CAS No. 496013-13-9](/img/structure/B1269141.png)

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide is a compound that has attracted interest due to its potential in synthesizing various pharmaceutical and agricultural compounds. Its versatility in chemical reactions enables the creation of a wide range of derivatives with significant biological activities.

Synthesis Analysis

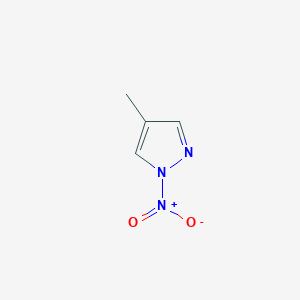

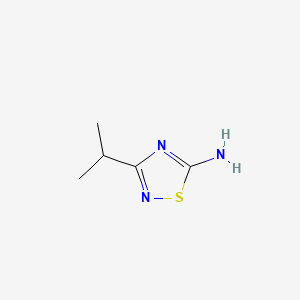

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide involves the condensation of isobutyrylacetanilide obtained from isobutyric acid by chlorination, condensation with meldrum's acid and ammonolysis, and further reactions with various heterocyclic compounds. These steps illustrate the compound's role as a key intermediate in the synthesis of complex molecules, showcasing its synthetic versatility in the creation of heterocyclic compounds such as pyrazoles, fused pyranopyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles (Jogul et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide has been characterized using various spectroscopic methods, confirming the structures of the main intermediates and the final products. These studies highlight the compound's capacity to form stable structures with potential biological activities (Song Hong-rui, 2009).

Chemical Reactions and Properties

This compound is a versatile precursor for synthesizing a wide array of heterocyclic compounds, demonstrating significant fungicidal activities. Its chemical properties facilitate the construction of complex molecules, contributing to its potential in pharmaceutical and agricultural applications (Jogul et al., 2009).

Physical Properties Analysis

While specific studies focusing on the physical properties of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide were not identified, the physical properties of similar compounds often include melting points, solubility in various solvents, and crystalline structures. These properties are crucial for determining the compound's applicability in different chemical reactions and its stability under various conditions.

Chemical Properties Analysis

The chemical properties of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide, such as its reactivity with different chemical agents and the conditions under which it forms stable derivatives, are essential for its use in synthesis. The compound's ability to undergo various chemical reactions, including condensation, cyclization, and substitution, allows for the synthesis of a wide range of compounds with potential biological activities (Jogul et al., 2009).

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antioxidant Potential

- Schiff bases of similar compounds have been studied for their enzyme inhibition potential against AChE and BChE enzymes. Some compounds showed significant inhibition, suggesting potential applications in treating diseases related to these enzymes. Additionally, antioxidant potential was observed in these studies (Kausar et al., 2019).

Antimycobacterial Activity

- Certain hydrazinocarbonyl derivatives have been synthesized and evaluated for antimycobacterial activity against strains of Mycobacterium. Some derivatives showed significant activity, indicating potential applications in tuberculosis treatment (Küçükgüzel et al., 1999).

Synthesis of Heterocyclic Compounds

- The versatility of similar compounds has been demonstrated in synthesizing various heterocyclic compounds, like pyrazoles, thiadiazoles, and triazoles. These compounds showed high fungicidal activities, indicating their potential use in pharmaceutical and agricultural applications (Jogul et al., 2009).

Carbonic Anhydrase Inhibitors

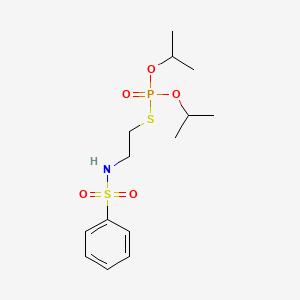

- Some phenyl-1H-indole-5-sulfonamides, structurally related to the queried compound, have been synthesized and evaluated as inhibitors of carbonic anhydrases. These inhibitors showed potential in treating various conditions, including tumors and infections (Güzel et al., 2010).

Radiosynthesis for PET Studies

- Derivatives of similar compounds have been developed for positron emission tomography (PET) studies, particularly as matrix metalloproteinase inhibitors. This application suggests potential in imaging and therapeutic areas (Wagner et al., 2011).

Antihypertensive and Antifungal Activities

- Some derivatives have been synthesized and screened for antihypertensive activity. The structure-activity relationship of these compounds provided insights into potential treatments for hypertension (Turner et al., 1988).

- Another study showed that certain derivatives possess good antifungal activity against various fungal strains, highlighting their potential in treating fungal infections (Si, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8(2)7-11(16)14-10-5-3-9(4-6-10)12(17)15-13/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLXKQTRSLPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.